molecular formula C46H86NO8P B12938171 [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B12938171
M. Wt: 812.1 g/mol
InChI Key: IHEXWEKEFCKFEL-UTIGHQPQSA-N
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Description

[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid molecule. It is a type of glycerophosphocholine, which is a class of phospholipids that play a crucial role in the structure and function of biological membranes. This compound is characterized by its unique fatty acid chains and its involvement in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerol with specific fatty acids. The process can be summarized as follows:

    Esterification: Glycerol is esterified with docosa-13,16-dienoic acid and hexadec-9-enoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Phosphorylation: The resulting diacylglycerol is then phosphorylated using phosphoric acid or a phosphorylating agent like phosphorus oxychloride.

    Quaternization: The final step involves the quaternization of the phosphate group with trimethylamine to form the trimethylazaniumyl group.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Bulk Esterification: Large quantities of glycerol and fatty acids are mixed in industrial reactors with appropriate catalysts.

    Continuous Phosphorylation: The diacylglycerol is continuously phosphorylated in a controlled environment to ensure high yield and purity.

    Automated Quaternization: The final quaternization step is automated to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated fatty acid chains.

    Reduction: Reduction reactions can occur at the phosphate group or the fatty acid chains.

    Substitution: Substitution reactions can take place at the phosphate group or the glycerol backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products

    Oxidation: Oxidation typically results in the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction can lead to the formation of alcohols or alkanes.

    Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is used as a model compound to study the behavior of phospholipids in different environments. It is also used in the synthesis of other complex lipids.

Biology

In biological research, this compound is used to study membrane dynamics and lipid-protein interactions. It is also involved in the investigation of lipid metabolism and signaling pathways.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, particularly in the treatment of lipid-related disorders. It is also used in drug delivery systems due to its ability to form liposomes.

Industry

In the industrial sector, this compound is used in the formulation of cosmetics and personal care products. It is valued for its emulsifying properties and skin compatibility.

Comparison with Similar Compounds

Similar Compounds

    Phosphatidylcholine: A common phospholipid found in cell membranes.

    Phosphatidylethanolamine: Another major phospholipid involved in membrane structure.

    Phosphatidylserine: A phospholipid that plays a role in cell signaling and apoptosis.

Uniqueness

[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition and its ability to form specialized lipid domains in membranes. This uniqueness makes it valuable for studying membrane dynamics and developing targeted therapies.

Properties

Molecular Formula

C46H86NO8P

Molecular Weight

812.1 g/mol

IUPAC Name

[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-hexadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C46H86NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h14,16-17,19-21,44H,6-13,15,18,22-43H2,1-5H3/b16-14-,19-17-,21-20-/t44-/m1/s1

InChI Key

IHEXWEKEFCKFEL-UTIGHQPQSA-N

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

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